

# The Effect of AT7867 Dihydrochloride on GSK3 $\beta$ Phosphorylation: A Technical Guide

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## Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655

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This technical guide provides an in-depth analysis of the mechanism and effect of **AT7867 dihydrochloride** on the phosphorylation of Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ). AT7867 is a potent, ATP-competitive small molecule inhibitor that targets the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).<sup>[1][2]</sup> Its effect on GSK3 $\beta$  is a critical downstream consequence of its primary inhibitory action on Akt.

## Core Mechanism of Action

Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.<sup>[3][4]</sup> The activity of GSK3 $\beta$  is primarily regulated through inhibitory phosphorylation at the Serine 9 (Ser9) residue.<sup>[3]</sup> This phosphorylation is carried out by upstream kinases, most notably Akt.<sup>[4][5]</sup>

The PI3K/Akt signaling pathway is a central regulator of cell survival. When activated, Akt phosphorylates GSK3 $\beta$  at Ser9, leading to its inactivation.<sup>[4][6]</sup> AT7867 functions as a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By inhibiting Akt, AT7867 prevents the phosphorylation of GSK3 $\beta$  at its inhibitory Ser9 site.<sup>[1]</sup> Consequently, treatment with AT7867 leads to a reduction in phosphorylated GSK3 $\beta$  (p-GSK3 $\beta$  Ser9), which corresponds to an increase in the active form of the GSK3 $\beta$  enzyme. This mechanism is a key indicator of AT7867's target engagement and cellular activity.<sup>[1][2]</sup>

## Data Presentation

### Kinase Inhibitory Profile of AT7867

AT7867 exhibits potent inhibitory activity against several members of the AGC kinase family. The half-maximal inhibitory concentrations (IC<sub>50</sub>) determined through in vitro kinase assays are summarized below.

Kinase	IC <sub>50</sub> (nM)
Akt1	32[7]
Akt2	17[7]
Akt3	47[7]
PKA	20[7]
p70S6K	85[7]

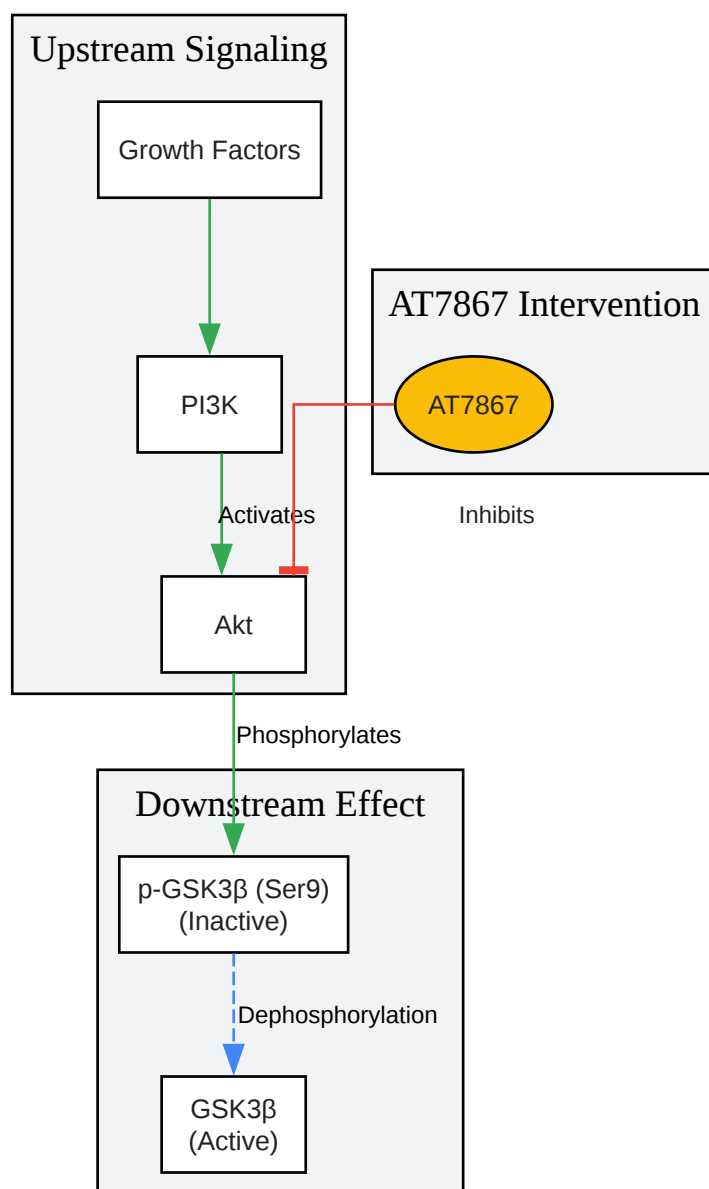
### Cellular Inhibition of GSK3 $\beta$ Phosphorylation by AT7867

The efficacy of AT7867 in a cellular context is frequently measured by its ability to inhibit the phosphorylation of Akt substrates, such as GSK3 $\beta$ . The following table presents the IC<sub>50</sub> values for the inhibition of GSK3 $\beta$  phosphorylation in various human cancer cell lines after treatment with AT7867.

Cell Line	Cancer Type	IC50 for p-GSK3 $\beta$ (Ser9) Inhibition ( $\mu$ M)
U87MG	Glioblastoma	~2-4 <sup>[1]</sup>
MES-SA	Uterine Sarcoma	~2-4 <sup>[1]</sup>
MDA-MB-468	Breast Cancer	~2-4 <sup>[1]</sup>
MCF-7	Breast Cancer	~2-4 <sup>[1]</sup>
HCT116	Colon Cancer	~2-4 <sup>[1]</sup>
HT29	Colon Cancer	~2-4 <sup>[1]</sup>
LNCaP	Prostate Cancer	~2-4 <sup>[1]</sup>
PC3	Prostate Cancer	~2-4 <sup>[1]</sup>

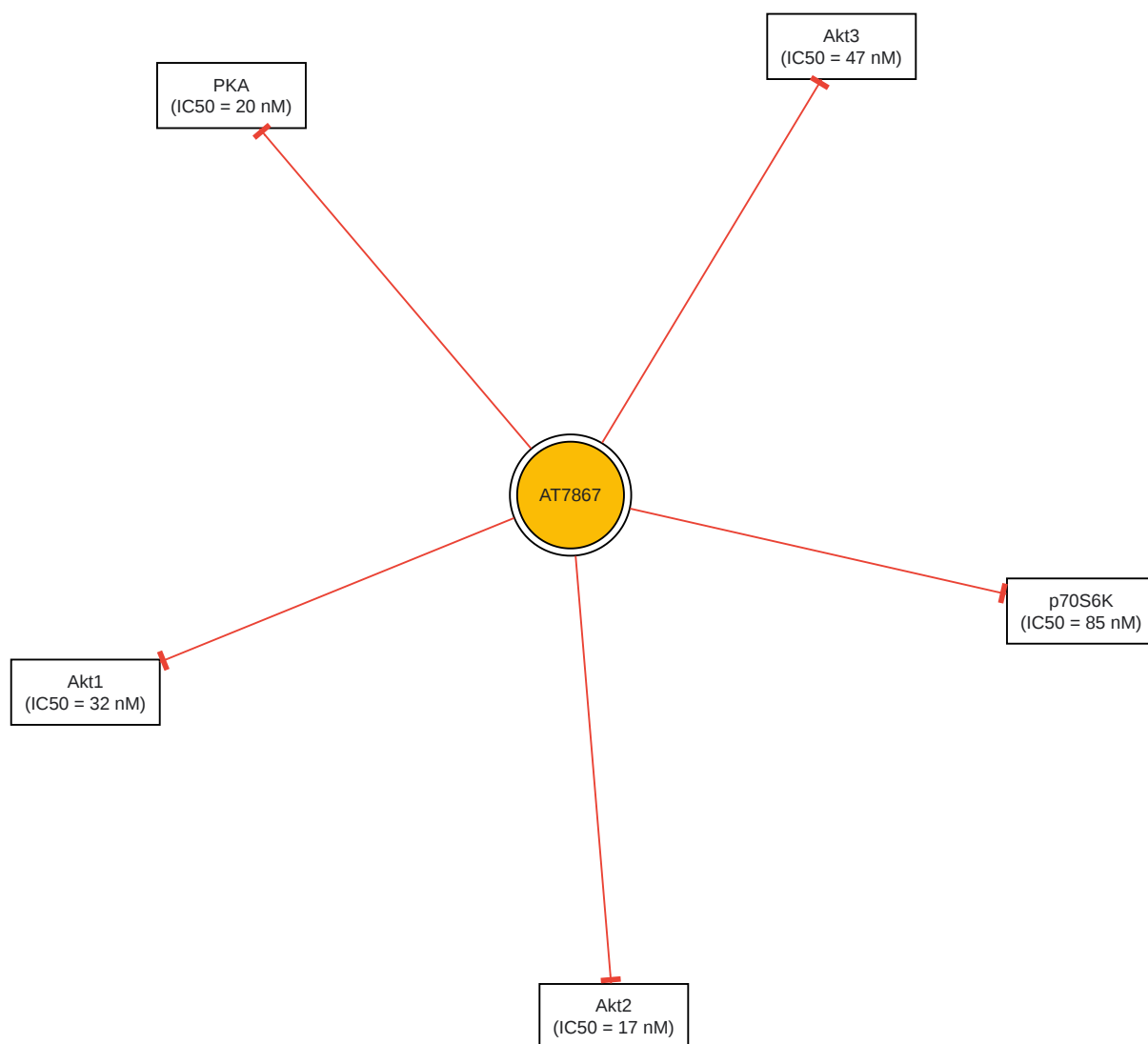
Note: In a specific quantification assay using U87MG cells, the IC50 for inhibiting pSer9 GSK3 $\beta$  was determined to be 7.1 $\mu$ M.<sup>[1]</sup>

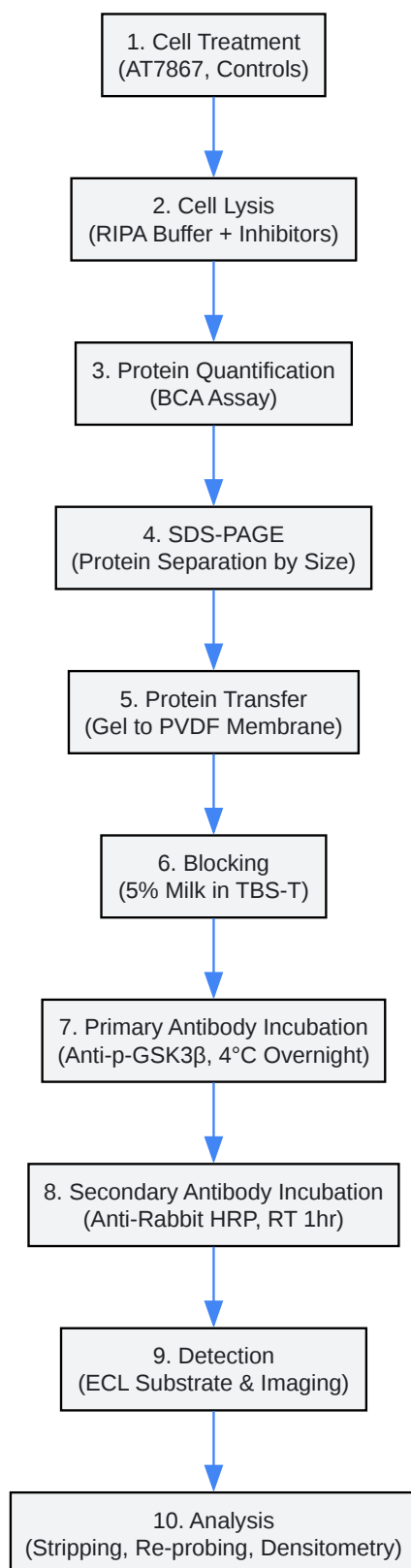
## Signaling Pathway and Kinase Inhibition Profile



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Caption: AT7867 inhibits Akt, preventing GSK3 $\beta$  phosphorylation and inactivation.





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